molecular formula C9H8N2O3 B1449613 4-hydroxy-6-methyl-3-(1H-pyrazol-3-yl)-2H-pyran-2-one CAS No. 64932-34-9

4-hydroxy-6-methyl-3-(1H-pyrazol-3-yl)-2H-pyran-2-one

Cat. No. B1449613
CAS RN: 64932-34-9
M. Wt: 192.17 g/mol
InChI Key: PTFCNBWCZAMULF-UHFFFAOYSA-N
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Description

4-hydroxy-6-methyl-3-(1H-pyrazol-3-yl)-2H-pyran-2-one, also known as 4-HM-PP, is a heterocyclic compound that has been studied extensively due to its potential applications in various fields. It is a new type of molecule that is synthesized by a multi-step process involving an aldol condensation and a cyclization reaction. 4-HM-PP has been found to have a wide range of biological activities, including anti-oxidant, anti-inflammatory, anti-cancer, and anti-viral activities. In addition, it has been used in the synthesis of a variety of pharmaceuticals and other compounds.

Scientific Research Applications

Herbicide Synthesis

The compound has been used in the synthesis of herbicides. For instance, derivatives containing 3-methyl-1H-pyrazol-5-yl have been synthesized to enhance the potency of quinclorac, a herbicide . The herbicidal activity assays showed that these compounds had an excellent inhibition effect on barnyard grass .

Antibacterial Activity

The compound has been used in the synthesis of novel derivatives that have shown significant antibacterial activity. For example, a series of novel 3-(1-acetyl-5-substitutedphenyl-1H-pyrazol-3-yl)-4-hydroxy-1-methylquinolin-2(1H)-ones and 3-(1-acetyl-5-substitutedphenyl-1H-pyrazol-3-yl)-4-hydroxy-1-phenylquinolin-2(1H)-ones were synthesized and screened for in vitro antibacterial activity against G+ bacteria (S. aureus and B. subtili), G– bacteria (P. aeruginosa and C. albicans) .

Antifungal Activity

The same series of novel derivatives mentioned above were also screened for antifungal activity against C. albicans and A. niger . Several compounds exhibited excellent potential against the antifungal activity .

Development of New Pesticides

Pyrazole-containing compounds, such as the one , have played an important role in the development of heterocyclic agrochemicals . The pyrazole structure enables multidirectional transformations, and the introduction of different substituents on pyrazole provides a diversity of structures . As these compounds exhibit various biological activities, high selectivities, and low toxicities, they have received attention for the development of new pesticides .

Insecticide Synthesis

Pyrazole-containing compounds have been used in the synthesis of insecticides. For example, Fipronil, an inhibitor of GABA–chloride ion channel, has a good control effect on pests resistant to organophosphorus, organochlorine, and pyrethroid and other insecticides .

Antitumor Activity

Quinolines, which are part of the structure of the compound , have been associated with antitumor activities . This suggests potential applications of the compound in cancer research, although more studies would be needed to confirm this.

properties

IUPAC Name

4-hydroxy-6-methyl-3-(1H-pyrazol-5-yl)pyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-5-4-7(12)8(9(13)14-5)6-2-3-10-11-6/h2-4,12H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFCNBWCZAMULF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)O1)C2=CC=NN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-6-methyl-3-(1H-pyrazol-3-yl)-2H-pyran-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-hydroxy-6-methyl-3-(1H-pyrazol-3-yl)-2H-pyran-2-one
Reactant of Route 2
4-hydroxy-6-methyl-3-(1H-pyrazol-3-yl)-2H-pyran-2-one
Reactant of Route 3
4-hydroxy-6-methyl-3-(1H-pyrazol-3-yl)-2H-pyran-2-one
Reactant of Route 4
4-hydroxy-6-methyl-3-(1H-pyrazol-3-yl)-2H-pyran-2-one
Reactant of Route 5
4-hydroxy-6-methyl-3-(1H-pyrazol-3-yl)-2H-pyran-2-one
Reactant of Route 6
4-hydroxy-6-methyl-3-(1H-pyrazol-3-yl)-2H-pyran-2-one

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